Cis-1-Iodo-2-(heptafluoropropyl)cyclohexane is a specialized chemical compound with the molecular formula and a molecular weight of 378.07 g/mol. This compound features a cyclohexane ring with an iodine atom bonded to one carbon and a heptafluoropropyl group attached to an adjacent carbon, contributing to its unique properties and potential applications in scientific research.
Cis-1-Iodo-2-(heptafluoropropyl)cyclohexane is classified under organofluorine compounds due to the presence of fluorine atoms in its structure. It is primarily sourced from chemical suppliers and databases such as PubChem, which provides detailed information about its structure, properties, and potential uses.
The synthesis of cis-1-Iodo-2-(heptafluoropropyl)cyclohexane typically involves the iodination of cyclohexane derivatives. One common method includes:
The iodination process can be enhanced by employing solvents like dichloromethane or acetonitrile, which help stabilize the intermediate species formed during the reaction. The selectivity for the cis isomer can be influenced by reaction temperature and time, allowing for optimization based on desired yields.
The molecular structure of cis-1-Iodo-2-(heptafluoropropyl)cyclohexane consists of:
The structural representation can be expressed in various formats:
InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2/t5-,6+/m0/s1
C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I
C1CC[C@H]([C@H](C1)C(C(C(F)(F)F)(F)F)(F)F)I
.
Cis-1-Iodo-2-(heptafluoropropyl)cycl
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1